(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a thienyl ring, and a furylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the thienyl ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the fluoro-methylphenyl group: This can be done through electrophilic aromatic substitution reactions.
Coupling with furylmethylamine: This final step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups make it a versatile intermediate in various synthetic pathways.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored through in vitro and in vivo studies.
Medicine
If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating diseases. Its mechanism of action and pharmacokinetic properties would be key areas of research.
Industry
In the material science field, the compound could be used to develop new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- {(3S,4R)-4-[(4-chloro-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-furylmethyl)amine
- {(3S,4R)-4-[(4-bromo-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(2-furylmethyl)amine
Uniqueness
The presence of the fluoro group in (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE may impart unique properties, such as increased metabolic stability or altered electronic characteristics, compared to its chloro or bromo analogs.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-N-(furan-2-ylmethyl)-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO5S2/c1-11-7-13(4-5-14(11)17)25(21,22)16-10-24(19,20)9-15(16)18-8-12-3-2-6-23-12/h2-7,15-16,18H,8-10H2,1H3/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDCXCXSLDZJMK-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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